3-Chloropyrazin-2(1H)-one

Overview

Description

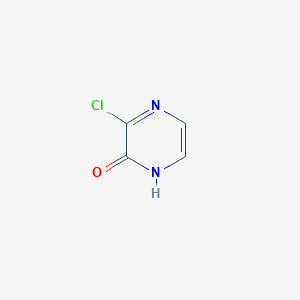

3-Chloropyrazin-2(1H)-one: is a heterocyclic organic compound characterized by a pyrazine ring substituted with a chlorine atom at the third position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Chloropyrazin-2(1H)-one involves the chlorination of pyrazin-2(1H)-one. The reaction typically employs thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: Pyrazin-2(1H)-one

Chlorinating Agent: Thionyl chloride or phosphorus oxychloride

Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazin-2(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form pyrazine-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides. Conditions typically involve heating in a polar solvent like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents include potassium permanganate or chromium trioxide. Conditions involve refluxing in an acidic medium.

Reduction: Reagents include sodium borohydride or lithium aluminum hydride. Conditions involve stirring at room temperature or under mild heating.

Major Products:

Nucleophilic Substitution: Substituted pyrazin-2(1H)-one derivatives.

Oxidation: Pyrazine-2,3-dione.

Reduction: 3-Chloropyrazin-2(1H)-ol.

Scientific Research Applications

Chemistry: 3-Chloropyrazin-2(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pyrazine-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical drugs. It is explored for its activity against various diseases, including cancer and infectious diseases.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 3-Chloropyrazine-2-carbonitrile

- 3-Chloropyrazin-2-amine

- 2-Chloropyrazine

Comparison: 3-Chloropyrazin-2(1H)-one is unique due to the presence of both a chlorine atom and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 3-Chloropyrazine-2-carbonitrile lacks the keto group, which affects its reactivity and potential applications. Similarly, 3-Chloropyrazin-2-amine has an amino group instead of a keto group, leading to different chemical and biological properties.

Biological Activity

3-Chloropyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at concentrations as low as 6.25 µg/mL for certain derivatives .

Antifungal Activity

While the compound shows moderate antibacterial effects, its antifungal activity appears limited. Studies have reported no significant activity against common fungal strains, suggesting that further modifications may be necessary to enhance this aspect of its biological profile .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell survival pathways. For instance, compounds derived from this compound have shown efficacy in inhibiting the COX-2 pathway, which is crucial in colorectal carcinogenesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

- Nucleophilic Substitution Reactions : The chlorine atom in the structure allows for nucleophilic substitution reactions, which can lead to the formation of more biologically active derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results showed that certain modifications could enhance antibacterial activity against resistant strains .

- Cancer Research : In a recent investigation into novel anticancer agents, derivatives of this compound were synthesized and tested against different cancer cell lines. These derivatives exhibited varying degrees of cytotoxicity, with some showing promising results comparable to established chemotherapeutics .

- Mechanistic Studies : Research utilizing molecular docking techniques has elucidated potential binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Chloropyrazine-2-carbonitrile | Lacks keto group; contains cyano group | Moderate | Low |

| 3-Chloropyrazin-2-amine | Contains amino group instead of keto group | High | Moderate |

| This compound | Contains both chlorine and keto group | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloropyrazin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves halogenation of pyrazinone precursors or cyclization of substituted hydrazines. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce the chlorine atom at the 3-position .

- Cyclization : Acid-catalyzed ring closure of hydrazine derivatives, monitored by TLC or HPLC for intermediate tracking.

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies :

- Vary temperature (80–120°C) and stoichiometry (1:1.2 substrate:chlorinating agent).

- Use catalysts like DMF to accelerate reaction kinetics.

Table 1 : Example Reaction Conditions

| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ Chlorination | POCl₃, DMF | 110 | 78 | 95 |

| Cyclization of Hydrazine | HCl (conc.), EtOH | 80 | 65 | 90 |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves bond lengths and angles. Use SHELXL (for refinement) and SHELXS (for solution) . Validate structures using CIF checkers from the Protein Data Bank .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Compare chemical shifts with databases like PubChem .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation.

Key Considerations :

- For XRD, collect high-resolution data (≤ 0.8 Å) to reduce R-factor discrepancies .

- For NMR, employ 2D experiments (COSY, HSQC) to resolve overlapping signals.

Q. How can researchers distinguish this compound from its tautomers or regioisomers?

Methodological Answer :

- Tautomer Analysis : Use variable-temperature NMR to observe equilibrium shifts. Computational studies (DFT) predict stability of tautomers .

- Regioisomer Differentiation : Compare IR carbonyl stretches (1680–1720 cm⁻¹) and MS fragmentation patterns.

Table 2 : Diagnostic Spectral Features

| Feature | This compound | 5-Chloro Regioisomer |

|---|---|---|

| ¹H NMR (δ, ppm) | 8.21 (s, H-5) | 8.45 (s, H-3) |

| IR (C=O stretch, cm⁻¹) | 1695 | 1710 |

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize transition states. Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

Case Study :

- MOE (Molecular Operating Environment) predicts regioselectivity in amination reactions .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structure validation?

Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries .

- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H⋯O) that XRD might miss.

- R-Factor Reconciliation : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Example Workflow :

Re-refine XRD data with SHELXL .

Validate NMR assignments against computed chemical shifts (e.g., ACD/Labs).

Q. What strategies are used to study the pharmacological potential of this compound derivatives?

Methodological Answer :

- Derivative Design : Introduce substituents (e.g., amine groups) via nucleophilic substitution .

- Bioactivity Screening :

- In vitro : Assay against kinase targets (e.g., SIRT1 inhibitors ).

- ADMET Prediction : Use SwissADME for bioavailability and toxicity profiling.

- In vitro : Assay against kinase targets (e.g., SIRT1 inhibitors ).

Table 3 : Example Derivatives and Activities

| Derivative (CAS) | Modification | Bioactivity Target |

|---|---|---|

| 771581-15-8 | Methanamine addition | Kinase inhibition |

| 941929-95-9 | Fluorobenzyl substitution | Antibacterial |

Q. How are mechanistic pathways elucidated in reactions involving this compound?

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs.

- Trapping Intermediates : Use low-temperature NMR to detect short-lived species.

- Computational Mapping : Identify transition states with IRC (Intrinsic Reaction Coordinate) analysis .

Case Study :

- Chlorine displacement in SNAr reactions proceeds via a Meisenheimer intermediate, confirmed by ¹⁹F NMR in fluorinated analogs .

Properties

IUPAC Name |

3-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBIIMNXROPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626844 | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-17-9 | |

| Record name | 3-Chloro-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.